N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of an imidazole ring, an ether linkage, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-imidazole, 2-bromoethanol, and 2,4-dimethoxybenzaldehyde.
Step 1 Formation of Intermediate: The first step involves the reaction of 1H-imidazole with 2-bromoethanol to form 2-(1H-imidazol-1-yl)ethanol under basic conditions.
Step 2 Ether Formation: The intermediate 2-(1H-imidazol-1-yl)ethanol is then reacted with 2-bromoethylamine to form N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amine.
Step 3 Amide Formation: Finally, the amine is coupled with 3-(2,4-dimethoxyphenyl)propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The ether linkage and the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted ethers and aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving imidazole-containing substrates. It may also serve as a ligand in the study of receptor binding.
Medicine
Medically, the compound has potential applications as a drug candidate due to its structural similarity to known bioactive molecules. It could be investigated for its efficacy in treating various conditions, such as infections or inflammatory diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The ether linkage and amide group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-23-16-5-3-15(17(13-16)24-2)4-6-18(22)20-8-11-25-12-10-21-9-7-19-14-21/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCLBJRMLCFXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.